

# EGFRvIII Peptide Vaccine: A Comparative Guide to Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | EGFRvIII peptide |           |
| Cat. No.:            | B15582649        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation that arises from an in-frame deletion in the gene encoding the EGFR. This mutation leads to a constitutively active receptor that promotes tumor growth, making it an attractive target for cancer immunotherapy. One of the most extensively studied therapeutic approaches against this target is the peptide vaccine rindopepimut (also known as CDX-110). This guide provides a comprehensive comparison of the clinical trial results for rindopepimut across Phase I, II, and III studies, and evaluates its performance against other therapeutic alternatives for EGFRvIII-positive glioblastoma (GBM), the most common and aggressive primary brain tumor in adults.

# Rindopepimut Clinical Trial Performance: A Phased Overview

Rindopepimut is a peptide vaccine consisting of a 13-amino acid sequence unique to the EGFRvIII mutation, conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to enhance immunogenicity.[1] It is typically administered with granulocyte-macrophage colony-stimulating factor (GM-CSF) as an adjuvant.[1] A series of clinical trials—ACTIVATE, ACT II, ACT III, ReACT, and the pivotal ACT IV—have evaluated its safety and efficacy.

### **Phase II Clinical Trial Results**

Phase II trials of rindopepimut in patients with newly diagnosed glioblastoma showed promising results, consistently demonstrating prolonged progression-free survival (PFS) and overall



survival (OS) compared to historical controls.[2]

The ACT III trial, a multicenter, single-arm Phase II study, administered rindopepimut with the standard-of-care chemotherapy, temozolomide, to 65 patients with newly diagnosed, surgically resected, EGFRvIII-positive glioblastoma.[3] The trial confirmed the promising results of earlier Phase II studies.[3]

The ReACT trial was a randomized, double-blind, Phase II study that investigated the addition of rindopepimut to bevacizumab in 73 patients with recurrent, EGFRvIII-positive glioblastoma.

[2] The study showed a survival advantage for the rindopepimut group.[2]

| Trial   | Patient<br>Population                    | Treatment Arms                                                      | Key Endpoints<br>& Results                                                                                                                       | Immunogenicity                                                                        |
|---------|------------------------------------------|---------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| ACT III | Newly<br>Diagnosed GBM                   | Rindopepimut +<br>Temozolomide                                      | Median OS: 21.8<br>months from<br>study entryPFS<br>at 5.5 months:<br>66%[3]                                                                     | Anti-EGFRvIII antibody titers: ≥4-fold increase in 85% of patients[3]                 |
| ReACT   | Recurrent GBM<br>(Bevacizumab-<br>naïve) | Rindopepimut +<br>Bevacizumab vs.<br>Control (KLH) +<br>Bevacizumab | Median OS: 12.0 months vs. 8.8 months (HR=0.53, p=0.01)[2]PFS at 6 months: 28% vs. 16% (p=0.12) [2]Objective Response Rate (ORR): 30% vs. 18%[4] | High-titer response (≥1:12,800): Achieved in 80% of rindopepimut- treated patients[4] |

### **Phase III Clinical Trial Results**

The ACT IV trial was a large, international, randomized, double-blind, placebo-controlled Phase III study designed to confirm the efficacy of rindopepimut in newly diagnosed, EGFRvIII-positive glioblastoma patients following surgical resection and chemoradiation.[5][6] A total of 745



patients were randomized to receive either rindopepimut with temozolomide or a control (KLH) with temozolomide.[5] The primary endpoint was overall survival in patients with minimal residual disease.[6]

Despite the promising results from Phase II trials, the ACT IV study was terminated for futility after a preplanned interim analysis showed that rindopepimut was unlikely to provide a significant survival benefit.[5]

| Trial  | Patient<br>Population                          | Treatment Arms                                               | Primary<br>Endpoint &<br>Result                                         | Key Secondary<br>Endpoints                                |
|--------|------------------------------------------------|--------------------------------------------------------------|-------------------------------------------------------------------------|-----------------------------------------------------------|
| ACT IV | Newly Diagnosed GBM (Minimal Residual Disease) | Rindopepimut + Temozolomide vs. Control (KLH) + Temozolomide | Median OS: 20.1<br>months vs. 20.0<br>months<br>(HR=1.01,<br>p=0.93)[5] | No significant difference in other clinical endpoints.[7] |

## **Experimental Protocols**

A consistent methodology was employed across the key clinical trials for rindopepimut, with variations based on the patient population and combination therapies.

### **Vaccine Composition and Administration**

- Rindopepimut (CDX-110): 500 mcg of the EGFRvIII peptide conjugated to KLH.[1][8]
- Adjuvant: 150 mcg of GM-CSF was admixed with the vaccine.[1][8]
- Control: 100 mcg of KLH was used as a control to mimic the local injection site reaction and maintain blinding.[2][6]
- Administration: The vaccine or control was administered via intradermal injection.[1][8]

### **Dosing Schedules**

ACT III: An initial priming phase with vaccinations on days 0, 14, and 28, followed by monthly
injections concurrent with standard adjuvant temozolomide.[1][3]



- ReACT: A priming phase with vaccinations on days 1, 15, and 29, followed by monthly injections. Bevacizumab (10 mg/kg) was administered intravenously every two weeks.[2]
- ACT IV: Monthly intradermal injections were administered concurrently with standard oral temozolomide (150-200 mg/m² for 5 of 28 days) for 6-12 cycles or longer.[6][9]

# Visualizing the EGFRvIII Signaling Pathway and Vaccine Mechanism

The EGFRvIII mutation leads to constitutive activation of downstream signaling pathways that drive tumor growth and survival. Rindopepimut aims to generate a targeted immune response against cells expressing this mutant receptor.







Click to download full resolution via product page

Caption: EGFRvIII signaling and the proposed mechanism of the rindopepimut vaccine.



# Comparison with Alternative EGFRvIII-Targeted Therapies

While rindopepimut has been a key focus, other therapeutic strategies targeting EGFRvIII are in development, offering potential alternatives.



| Therapeutic<br>Modality                                        | Examples                  | Mechanism of Action                                                                                                                                       | Clinical<br>Development<br>Stage                             | Key<br>Findings/Challe<br>nges                                                                                                                                              |
|----------------------------------------------------------------|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Peptide Vaccine                                                | Rindopepimut<br>(CDX-110) | Induces a specific T-cell and antibody response against EGFRvIII- expressing cells.                                                                       | Phase III (ACT IV trial failed to meet primary endpoint).[5] | Showed promise in Phase II but failed in Phase IIII, potentially due to tumor heterogeneity and immune escape.                                                              |
| CAR-T Cell<br>Therapy                                          | EGFRVIII CAR-T            | T-cells are genetically engineered to express a chimeric antigen receptor (CAR) that recognizes EGFRVIII, enabling direct killing of tumor cells.[10][11] | Phase I/II.[11]<br>[12]                                      | Early studies show feasibility and safety, with evidence of T-cell trafficking to the brain and antigen loss in tumors. Longterm efficacy is still under investigation.[13] |
| Monoclonal Antibodies (mAbs) & Antibody-Drug Conjugates (ADCs) | ABT-414, AMG<br>595       | mAbs directly target and inhibit EGFRVIII. ADCs link a potent cytotoxic agent to an anti- EGFRVIII antibody for targeted drug delivery.[14]               | Phase I/II.[14]<br>[15]                                      | mAbs and ADCs offer direct targeting but face challenges with blood-brain barrier penetration and potential off- target toxicities. [16]                                    |
| Bispecific<br>Antibodies                                       | EGFRvIII-TCB              | These antibodies have two binding sites: one for                                                                                                          | Preclinical / Early<br>Clinical.[18]                         | A novel approach<br>to engage the<br>patient's own T-                                                                                                                       |







EGFRvIII on tumor cells and another for an activating receptor (e.g., CD3) on T-cells, bringing them

bringing them together to induce tumor cell

killing.[17]

cells directly at the tumor site. Clinical safety and efficacy are yet to be

established.[17]

### Conclusion

The clinical development of the **EGFRvIII peptide** vaccine, rindopepimut, provides a valuable case study in the challenges of cancer immunotherapy, particularly for a complex disease like glioblastoma. While early phase trials showed significant promise, the definitive Phase III ACT IV trial did not demonstrate a survival benefit, highlighting issues such as tumor antigen heterogeneity and the potential for immune escape.

Despite the outcome of the rindopepimut trials, the specific expression of EGFRvIII on tumor cells continues to make it a compelling target. Ongoing research into alternative modalities, such as CAR-T cell therapies and various antibody-based constructs, holds the potential to overcome the limitations encountered by the vaccine approach. For drug development professionals, the lessons learned from the extensive clinical evaluation of rindopepimut underscore the importance of understanding the tumor microenvironment and developing strategies to counteract immune evasion in the pursuit of effective cancer immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. Prospect of rindopepimut in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 2. aacrjournals.org [aacrjournals.org]
- 3. scispace.com [scispace.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Rindopepimut with temozolomide for patients with newly diagnosed, EGFRvIII-expressing glioblastoma (ACT IV): a randomised, double-blind, international phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO American Society of Clinical Oncology [asco.org]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Facebook [cancer.gov]
- 12. Pilot trial of adoptive transfer of chimeric antigen receptor transduced T cells targeting EGFRvIII in patients with glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Targeting EGFRvIII in Glioblastoma Personalized Medicine in Oncology [personalizedmedonc.com]
- 15. Highly Specific and Effective Targeting of EGFRvIII-Positive Tumors with TandAb Antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 16. Most clinical anti-EGFR antibodies do not neutralize both wtEGFR and EGFRVIII activation in glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [EGFRvIII Peptide Vaccine: A Comparative Guide to Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582649#egfrviii-peptide-vaccine-clinical-trial-results-phase-i-ii-iii]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com